tert-butyl 3-(aminomethyl)-octahydro-1H-indole-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-(aminomethyl)-octahydro-1H-indole-1-carboxylate hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and an octahydroindole core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
The study of indole derivatives is a vibrant field of research due to their prevalence in natural products and their wide range of biological activities. Future research could involve the synthesis of new indole derivatives, the study of their reactivity, or the investigation of their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino group using tert-butyl groups, followed by a series of reactions to introduce the aminomethyl group and form the octahydroindole core. The reaction conditions often include the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and safety compared to traditional batch processes . The use of heterogeneous catalysts and optimized reaction conditions further enhances the production efficiency and reduces the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(aminomethyl)phenylcarbamate: This compound shares the tert-butyl and aminomethyl groups but has a different core structure.
Tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate: Similar in having the tert-butyl and aminomethyl groups, but with a cyclobutyl core.
Uniqueness
Tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate is unique due to its octahydroindole core, which provides distinct chemical and biological properties. This core structure enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16;/h10-12H,4-9,15H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJJGGGXNADRIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCCC2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.